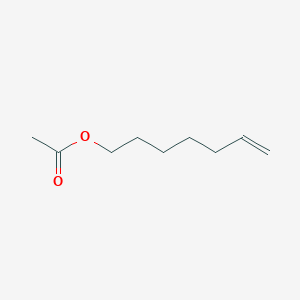

6-Heptenyl acetate

説明

6-Heptenyl acetate is a chemical compound that can be derived from 6-hepten-1-ol, as demonstrated in the synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl acetate, which is the female sex pheromone of the honey locust gall midge. The synthesis of this compound from 6-hepten-1-ol shows the potential for 6-heptenyl acetate to be an intermediate or related compound in the production of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds to 6-heptenyl acetate involves multiple steps and can be quite complex. For instance, the synthesis of the honey locust gall midge pheromone from 6-hepten-1-ol involves an 8.9% overall yield over eight steps, with hydrolytic kinetic resolution being a key step . This indicates that the synthesis of 6-heptenyl acetate, if similar, would require careful control of reaction conditions and potentially multiple steps to achieve the desired product.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 6-heptenyl acetate, they do provide insights into the structure of related compounds. For example, the cyclometalated platinum(II) acetylide complexes studied in one paper exhibit distorted square planar geometries around the Pt(II) ions . This information, although not directly about 6-heptenyl acetate, gives a glimpse into the types of molecular geometries that acetylide compounds can adopt.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 6-heptenyl acetate can be inferred from the studies on 6-methyl-5-hepten-2-one, which reacts with atmospheric radicals such as OH, NO3, and O3. These reactions are important in atmospheric chemistry and indicate that compounds with heptenyl structures may be reactive towards various radicals under atmospheric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-heptenyl acetate are not directly discussed in the provided papers. However, the study of stereoregular poly{[4-({[6-({[4′-(heptyl)oxy-4-biphenylyl]carbonyl}oxy)hexyl]oxy}carbonyl)phenyl]acetylene} reveals that the polymer exhibits liquid crystalline properties, indicating that acetylene derivatives can have unique physical properties such as mesophases . This suggests that 6-heptenyl acetate may also possess interesting physical properties that could be explored further.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Pheromones : A study by Shikichi & Mori (2012) demonstrated the synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl acetate, a sex pheromone of the honey locust gall midge, from 6-hepten-1-ol. This process highlighted the utility of 6-heptenyl derivatives in synthesizing complex biological compounds (Shikichi & Mori, 2012).

- Enzymatic Acylation Studies : Berger et al. (1990) explored the enzymatic resolution of 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols using acid anhydrides, demonstrating the potential of using similar structures in biochemical transformations (Berger et al., 1990).

Atmospheric and Environmental Studies

- Atmospheric Reactions : Smith et al. (1996) investigated the atmospheric reactions of compounds like 6-methyl-5-hepten-2-one, shedding light on the behavior of similar volatile organic compounds in the environment (Smith et al., 1996).

Biomedical Research

- Potential in Drug Development : While specific studies on 6-heptenyl acetate in drug development were not found, similar structures like 6-substituted acyclouridine derivatives have been explored for their anti-HIV activities, suggesting potential avenues for research into related compounds (Baba et al., 1989), (Baba et al., 1990).

Biochemical Studies

- Enzyme Kinetics and Metabolism : The study of enzymes like acetolactate-forming enzyme from Aerobacter aerogenes by Störmer (1968) can provide insights into the biochemical processes where similar compounds might play a role (Störmer, 1968).

Green Chemistry

- Green Chemistry Applications : Costa et al. (2012) explored green Suzuki coupling reactions, which are relevant to the synthesis of various compounds including those with structures similar to 6-heptenyl acetate, emphasizing the importance of sustainable chemical practices (Costa et al., 2012)

Safety and Hazards

6-Heptenyl acetate is classified as a combustible liquid (GHS H227) . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. It should be stored in a well-ventilated place and kept cool .

特性

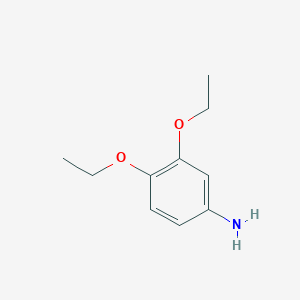

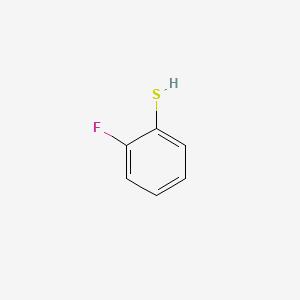

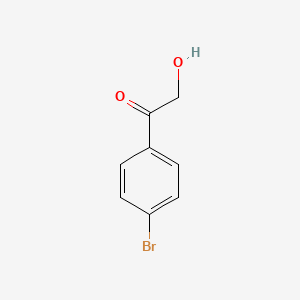

IUPAC Name |

hept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEUVQRNOYJQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336951 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5048-30-6 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

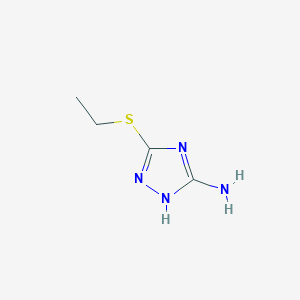

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)

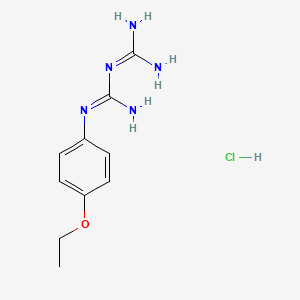

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)